molecular formula C9H11N5 B2782559 N-methyl-1-(2-methylphenyl)tetrazol-5-amine CAS No. 501652-97-7

N-methyl-1-(2-methylphenyl)tetrazol-5-amine

Cat. No.: B2782559
CAS No.: 501652-97-7
M. Wt: 189.222
InChI Key: VJVCEIBVIWOESW-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methylphenyl)tetrazol-5-amine is a chemical compound with the molecular formula C9H11N5. It is known for its complex molecular structure, which includes a tetrazole ring, making it a versatile compound in various scientific research fields .

Mechanism of Action

Mode of Action

Tetrazoles, in general, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Action Environment

, suggesting that it may be stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-methylphenyl)tetrazol-5-amine typically involves the reaction of 2-methylphenylhydrazine with methyl isocyanate, followed by cyclization to form the tetrazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-methylphenyl)tetrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazoles .

Scientific Research Applications

N-methyl-1-(2-methylphenyl)tetrazol-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(2-chlorophenyl)tetrazol-5-amine
  • N-methyl-1-(2-fluorophenyl)tetrazol-5-amine
  • N-methyl-1-(2-bromophenyl)tetrazol-5-amine

Uniqueness

N-methyl-1-(2-methylphenyl)tetrazol-5-amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-7-5-3-4-6-8(7)14-9(10-2)11-12-13-14/h3-6H,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVCEIBVIWOESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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